molecular formula C45H80O2 B571193 CHOLESTERYL OLEATE, [OLEATE-1-14C] CAS No. 119259-98-2

CHOLESTERYL OLEATE, [OLEATE-1-14C]

Cat. No.: B571193
CAS No.: 119259-98-2
M. Wt: 655.125
InChI Key: PRLUQOOFPFWUKQ-ZGPGEJHESA-N
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Description

Cholesteryl oleate, [oleate-1-14C], is a radiolabeled cholesterol ester where the carbon-14 isotope is incorporated at the first carbon of the oleate moiety. This compound is widely used in metabolic studies to track cholesterol esterification, trafficking, and catabolism in biological systems. Its applications span atherosclerosis research, lipid metabolism studies, and drug delivery systems, particularly in tracing the fate of cholesterol derived from lipoproteins or synthesized de novo . The radiolabel enables precise quantification of cholesterol ester dynamics in vitro and in vivo, making it indispensable for understanding pathologies like Niemann-Pick Type C (NPC) disease and atherosclerosis .

Properties

CAS No.

119259-98-2

Molecular Formula

C45H80O2

Molecular Weight

655.125

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1/i43+2

InChI Key

PRLUQOOFPFWUKQ-ZGPGEJHESA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Chemical Synthesis Overview

Direct esterification involves reacting cholesterol with [1-14C]-oleic acid in the presence of an acid catalyst. This method ensures high radiochemical purity but demands anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows:

Cholesterol+[1-14C]Oleic AcidH+Cholesteryl Oleate+H2O\text{Cholesterol} + [1\text{-}^{14}\text{C}]\text{Oleic Acid} \xrightarrow{\text{H}^+} \text{Cholesteryl Oleate} + \text{H}_2\text{O}

The product is purified via column chromatography to remove unreacted precursors.

Optimization Parameters

  • Catalyst Selection : Sulfuric acid or p-toluenesulfonic acid are preferred for their efficiency in non-aqueous media.

  • Temperature : Reactions are conducted at 60–80°C to accelerate esterification while minimizing radiolabel degradation.

Sodium Cholate Dispersion Technique

Reconstituted HDL (rHDL) Preparation

This method, used for integrating radiolabeled cholesteryl oleate into lipoprotein complexes, involves the following steps:

  • Lipid Mixture Preparation :

    • Phosphatidylcholine (PC), sphingomyelin (SM), and [oleate-1-14C]-cholesteryl oleate are combined in a 20:1 molar ratio of PC to cholesteryl oleate.

    • Solvents are evaporated under nitrogen to form a lipid film.

  • Sodium Cholate Mediated Dispersion :

    • The lipid film is dispersed in buffer (10 mM Tris-HCl, pH 8.0) containing sodium cholate (30 mg/mL).

    • Sonication and incubation at 37°C yield homogeneous liposomes.

  • Apolipoprotein Integration :

    • Apolipoprotein AI (ApoAI) is added to form rHDL complexes, which are dialyzed to remove detergents.

Table 1: Composition of rHDL Complexes

ComponentMolar Ratio to ApoAIRole in Assembly
Phosphatidylcholine156.25:1Structural lipid scaffold
[Oleate-1-14C]-CO12.5:1Radiolabeled core lipid
Sodium Cholate1:1 (vs. lipids)Detergent for dispersion

Enzymatic Synthesis Using Cholesterol Esterase

Kinetic Analysis of Substrate Specificity

Rat adrenal cytosolic cholesterol esterase hydrolyzes cholesteryl oleate, making it suitable for synthesizing radiolabeled analogs. Comparative studies show:

Km=16.2 μMandVmax=602 pmol/min/mg protein for cholesteryl oleateKm = 16.2\ \mu M \quad \text{and} \quad V{max} = 602\ \text{pmol/min/mg protein for cholesteryl oleate}
Km=76.2 μMandVmax=37.6 pmol/min/mg protein for 19-iodocholesteryl oleateKm = 76.2\ \mu M \quad \text{and} \quad V{max} = 37.6\ \text{pmol/min/mg protein for 19-iodocholesteryl oleate}

The 76-fold higher specificity (Vmax/KmV_{max}/K_m) for cholesteryl oleate underscores its preference over iodinated analogs.

Enzymatic Radiolabeling Protocol

  • Substrate Incubation : [1-14C]-oleic acid and cholesterol are incubated with purified cholesterol esterase.

  • Product Extraction : The esterified product is extracted using chloroform:methanol (2:1 v/v) and purified via thin-layer chromatography (TLC).

Quality Control and Analytical Methods

Radiochemical Purity Assessment

  • HPLC Analysis : Reverse-phase C18 columns with UV/radiometric detection confirm >98% purity.

  • Specific Activity : 40–60 mCi/mmol (1480–2220 MBq/mmol), verified by scintillation counting.

Table 2: Specifications of [Oleate-1-14C]-Cholesteryl Oleate

ParameterValue
Molecular Weight651.1 g/mol
Specific Activity40–60 mCi/mmol
Storage Conditions-20°C in toluene
Radioactive Concentration0.10 mCi/mL

Structural Validation

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z=651.1m/z = 651.1.

  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C}-NMR identifies the labeled carbon at the oleate-1 position.

Applications in Biomedical Research

Drug Delivery Systems

[Oleate-1-14C]-cholesteryl oleate is incorporated into nanoemulsions to study tumor uptake. For example, etoposide oleate-loaded microemulsions showed a 3.5-fold higher accumulation in ovarian carcinoma xenografts compared to free drug.

Cholesterol Metabolism Studies

In hepatocyte assays, radiolabeled cholesteryl oleate traces reverse cholesterol transport, revealing a 40% reduction in uptake when HDL is absent.

Challenges and Considerations

Stability Issues

  • Hydrolysis of the ester bond occurs at pH < 5, requiring buffered solutions during in vitro assays .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl oleate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of cholesteryl oleate results in the formation of cholesterol and oleic acid. Oxidation reactions can lead to the formation of oxidized cholesterol derivatives.

Common Reagents and Conditions

Hydrolysis of cholesteryl oleate can be catalyzed by cholesterol ester hydrolase, which breaks down the ester bond under physiological conditions . Oxidation reactions may involve reactive oxygen species or specific oxidizing agents under controlled conditions.

Major Products Formed

The major products formed from the hydrolysis of cholesteryl oleate are cholesterol and oleic acid. Oxidation reactions can produce various oxidized cholesterol derivatives, which may have different biological activities.

Scientific Research Applications

Metabolic Studies

Cholesteryl oleate labeled with carbon-14 is instrumental in metabolic studies, particularly in understanding lipid metabolism and disorders related to cholesterol.

Key Applications:

  • Uptake Studies: Research has shown that [14C]cholesteryl oleate can be used to investigate the uptake of nanoemulsions by endothelial cells in the context of atherosclerosis. This study highlighted how high-density lipoprotein (HDL) and low-density lipoprotein (LDL) influence lipid uptake in vascular cells .
  • Cancer Research: In studies involving ovarian carcinoma, [14C]cholesteryl oleate was used to track plasma kinetics and the uptake of cholesterol-rich microemulsions associated with chemotherapy agents like etoposide oleate .

Cholesteryl oleate is also explored as a component in drug delivery systems, particularly for enhancing the bioavailability of therapeutic agents.

Applications:

  • Nanoparticle Formulations: The incorporation of cholesteryl oleate into nanoparticles has been shown to improve cytotoxicity and transfection efficiency, making it a promising candidate for delivering therapeutic nucleic acids .
  • Hydrolysis Studies: Research involving cholesteryl oleate liquid crystals has provided insights into how these compounds can model lipid droplets in macrophages, which are relevant for understanding atherosclerosis .

Clinical Implications

The applications of cholesteryl oleate extend to clinical research, particularly concerning metabolic disorders such as adrenoleukodystrophy.

Findings:

  • In metabolic studies involving postmortem brain tissues from patients with adrenoleukodystrophy, cholesteryl oleate was utilized to assess enzyme activities related to cholesterol metabolism. The results indicated no deficiency in certain cholesterol ester hydrolases, although variations were noted in fatty acid uptake by fibroblasts from affected individuals .

Mechanism of Action

Cholesteryl oleate exerts its effects primarily through its role in lipid metabolism. It is transported within lipoprotein particles, such as low-density lipoprotein (LDL), and taken up by cells via receptor-mediated endocytosis. Once inside the cell, cholesteryl oleate can be hydrolyzed by cholesterol ester hydrolase to release free cholesterol and oleic acid . This free cholesterol can then be utilized for membrane synthesis, hormone production, or stored as lipid droplets.

Comparison with Similar Compounds

Key Research Findings

Cholesterol Esterification and Trafficking
  • NPC Disease : NPC1 mutant cells show deficient esterification of [14C]oleate into cholesteryl oleate, indicating impaired lysosomal cholesterol transport .
  • Atherosclerosis : Hepatic SOAT2-derived cholesteryl oleate is more atherogenic than intestinal SOAT2-derived esters, as shown in mouse models .
Regulatory Effects on Lipid Metabolism
  • SREBP Regulation : Oleate and cholesterol synergistically inhibit sterol regulatory element (SRE)-driven transcription in CV-1 cells, reducing cholesterol synthesis .
  • Myelination : Cholesterol ester synthesis from [14C]oleate in glial cells increases 12-fold with desmosterol, linking esterification to brain development .

Data Tables

Table 1: Physicochemical Properties of Oleate Derivatives
Compound Molecular Weight (g/mol) Radiolabel Solubility Key Application
Cholesteryl [1-14C]oleate 651.1 14C Toluene Cholesterol metabolism studies
Ethyl Oleate 310.5 None Oils, alcohols Pharmaceutical solvent
Sodium Oleate 304.4 None Water Colloid chemistry
Isopropyl Oleate 326.5 None Hydrocarbons Cosmetic emollient
Cholesteryl Palmitate 625.1 None Lipophilic solvents Membrane studies

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the purity and structural integrity of CHOLESTERYL OLEATE, [OLEATE-1-14C] in experimental settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for confirming molecular structure and purity. Mass spectrometry (MS) should be used to verify isotopic labeling accuracy. For reproducibility, document reagent sources, batch numbers, and storage conditions (e.g., -20°C for radioisotope stability) .

Q. How does the 14C labeling at the oleate-1 position enhance metabolic pathway tracking in lipid metabolism studies?

  • Methodological Answer : The 14C label enables precise quantification of oleate incorporation into cholesterol esters, triglycerides, or phospholipids via liquid scintillation counting. For example, in enterocyte studies, partitioning of 14C-oleate into oxidation products vs. esterified lipids can clarify dietary lipid processing .

Q. What are the standard protocols for ensuring radiochemical stability of [OLEATE-1-14C] during long-term storage?

  • Methodological Answer : Store aliquots at -80°C in amber vials under inert gas (e.g., argon) to prevent autoxidation. Regularly validate stability using thin-layer chromatography (TLC) with radiometric detection and compare against unlabeled controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in CHOLESTERYL OLEATE metabolic data across different biological models (e.g., endothelial cells vs. hepatocytes)?

  • Methodological Answer : Cross-validate findings using complementary techniques:

  • In vitro : Compare uptake kinetics in cell lines (e.g., HDL/LDL competition assays in endothelial cells ).
  • In vivo : Use dual-isotope labeling (14C-oleate + 3H-cholesterol) to track esterification efficiency.
  • Data Analysis : Apply kinetic modeling (e.g., compartmental analysis) to account for tissue-specific lipid trafficking .

Q. What experimental design considerations are critical for studying CHOLESTERYL OLEATE, [OLEATE-1-14C] in nanoparticle drug delivery systems?

  • Methodological Answer :

  • Formulation : Use microemulsion or nanoemulsion carriers to mimic endogenous lipid particles (e.g., LDE nanoparticles ).
  • Characterization : Measure encapsulation efficiency via ultracentrifugation and validate release kinetics under physiological conditions (pH 7.4, 37°C).
  • Biological Validation : Assess tumor uptake in xenograft models using gamma counting or autoradiography .

Q. How can researchers address variability in 14C-oleate tracer recovery rates during lipid extraction protocols?

  • Methodological Answer :

  • Optimized Extraction : Use Folch or Bligh-Dyer methods with internal standards (e.g., non-radiolabeled oleate) to correct for procedural losses.
  • Quality Control : Perform spike-and-recovery experiments across matrices (plasma, tissue homogenates) to identify interference sources (e.g., phospholipid contamination ).

Q. What strategies are effective for integrating CHOLESTERYL OLEATE, [OLEATE-1-14C] into studies of atherosclerosis progression?

  • Methodological Answer :

  • Animal Models : Administer 14C-labeled cholesteryl oleate via intraperitoneal injection in ApoE-/- mice and track aortic plaque accumulation via ex vivo autoradiography.
  • Competitive Uptake : Co-incubate with HDL/LDL to simulate in vivo lipoprotein interactions .
  • Data Interpretation : Normalize radiolabel uptake to plaque area (histologically quantified) and plasma lipid profiles .

Methodological Best Practices

  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including reagent purity, instrument calibration, and statistical thresholds (e.g., p < 0.05) .
  • Data Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting results, such as subgroup stratification by experimental conditions (e.g., cell type, incubation time) .
  • Ethical Compliance : Follow ICMJE standards for declaring conflicts of interest and funding sources when publishing findings .

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